![molecular formula C16H14F2N4O2 B2694348 N-(2,6-difluorobenzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396757-91-7](/img/structure/B2694348.png)
N-(2,6-difluorobenzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-difluorobenzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, commonly known as DFB-AZ, is a small molecule drug that has shown promising results in various scientific research studies. It belongs to the class of azetidine-based compounds and has been synthesized using a specific method.
Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of derivatives related to N-(2,6-difluorobenzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, aiming at exploring their chemical properties and potential biological activities. For instance, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives involves reactions of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, yielding compounds screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antimycobacterial and Antibacterial Activity
Research on N-benzylpyrazine-2-carboxamide derivatives, including substituted compounds, has demonstrated antimycobacterial and antibacterial activities. These compounds were prepared as positional isomers and tested against Mycobacterium tuberculosis and other strains. Some derivatives exhibited significant efficacy against M. tuberculosis H37Rv, suggesting potential applications in treating tuberculosis and related infections (Semelková et al., 2017).
Anticancer Activity
Novel pyrazinamide derivatives based on 3-chloropyrazine-2-carboxamide have been synthesized and evaluated for their antimicrobial and anticancer activities. These efforts aim to develop compounds with enhanced efficacy against specific cancer cell lines, offering a promising avenue for anticancer drug development (Janďourek et al., 2017).
Enzyme Inhibition
Research has also been directed towards evaluating the enzyme inhibitory activities of synthesized compounds, particularly focusing on acetylcholinesterase enzyme inhibitors. This research avenue explores the potential therapeutic applications of these compounds in treating diseases related to enzyme dysfunction, such as Alzheimer's disease (Elumalai et al., 2014).
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2/c17-12-2-1-3-13(18)11(12)6-21-15(23)10-8-22(9-10)16(24)14-7-19-4-5-20-14/h1-5,7,10H,6,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNRQGZWZCBLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.